Cas no 1311291-88-9 (Methyl 4-3-(Bromomethyl)phenylbenzoate)
Methyl 4-3-(Bromomethyl)phenylbenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate
- [1,1'-Biphenyl]-4-carboxylic acid, 3'-(bromomethyl)-, methyl ester
- methyl 4-[3-(bromomethyl)phenyl]benzoate
- Methyl 4-3-(Bromomethyl)phenylbenzoate
-
- MDL: MFCD24038850
- Inchi: InChI=1S/C15H13BrO2/c1-18-15(17)13-7-5-12(6-8-13)14-4-2-3-11(9-14)10-16/h2-9H,10H2,1H3
- InChI Key: JURYFRQHXNQEHV-UHFFFAOYSA-N
- SMILES: COC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)CBr
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
Methyl 4-3-(Bromomethyl)phenylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019122582-1g |
Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate |
1311291-88-9 | 95% | 1g |
400.00 USD | 2021-06-16 | |
| TRC | M293858-50mg |
Methyl 4-[3-(Bromomethyl)phenyl]benzoate |
1311291-88-9 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M293858-100mg |
Methyl 4-[3-(Bromomethyl)phenyl]benzoate |
1311291-88-9 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M293858-500mg |
Methyl 4-[3-(Bromomethyl)phenyl]benzoate |
1311291-88-9 | 500mg |
$ 115.00 | 2022-06-04 | ||
| AK Scientific | AMTDA214-250mg |
Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate |
1311291-88-9 | 97% | 250mg |
$39 | 2025-02-18 | |
| AK Scientific | AMTDA214-1g |
Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate |
1311291-88-9 | 97% | 1g |
$117 | 2025-02-18 | |
| AK Scientific | AMTDA214-5g |
Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate |
1311291-88-9 | 97% | 5g |
$351 | 2025-02-18 | |
| Ambeed | A628662-1g |
Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate |
1311291-88-9 | 95+% | 1g |
$512.0 | 2024-04-24 | |
| abcr | AB497060-1 g |
Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate; 97% |
1311291-88-9 | 1g |
€233.50 | 2023-04-19 | ||
| abcr | AB497060-5 g |
Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate; 97% |
1311291-88-9 | 5g |
€612.60 | 2023-04-19 |
Methyl 4-3-(Bromomethyl)phenylbenzoate Suppliers
Methyl 4-3-(Bromomethyl)phenylbenzoate Related Literature
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on Methyl 4-3-(Bromomethyl)phenylbenzoate
Methyl 4-3-(Bromomethyl)phenylbenzoate: An Overview of Its Properties and Applications
Methyl 4-3-(Bromomethyl)phenylbenzoate (CAS No. 1311291-88-9) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique molecular structure, which includes a bromomethyl group and a benzoate ester moiety. These features make it an attractive building block for the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and advanced materials.
The chemical formula of Methyl 4-3-(Bromomethyl)phenylbenzoate is C15H13BrO2, and its molecular weight is approximately 297.16 g/mol. The compound is typically synthesized through the esterification of 4-(3-bromomethylphenyl)benzoic acid with methanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a white crystalline solid that is soluble in common organic solvents like dichloromethane, ethyl acetate, and dimethylformamide (DMF).
In the realm of medicinal chemistry, Methyl 4-3-(Bromomethyl)phenylbenzoate has been explored for its potential as a precursor to biologically active compounds. Recent studies have highlighted its utility in the synthesis of small molecules targeting various therapeutic areas, including cancer, neurodegenerative diseases, and inflammatory conditions. For instance, researchers at the University of California have utilized this compound to develop novel inhibitors of protein-protein interactions (PPIs), which are crucial for many cellular processes and disease pathways.
The bromomethyl group in Methyl 4-3-(Bromomethyl)phenylbenzoate provides a reactive site for further functionalization, making it an ideal starting material for click chemistry reactions. Click chemistry, a concept introduced by K. Barry Sharpless, involves the formation of covalent bonds under mild conditions with high selectivity and yield. This approach has been widely adopted in drug discovery and development due to its efficiency and reliability. In one notable study published in the Journal of Medicinal Chemistry, scientists used Methyl 4-3-(Bromomethyl)phenylbenzoate to synthesize a series of triazole-linked compounds with potent antitumor activity against breast cancer cell lines.
Beyond its applications in medicinal chemistry, Methyl 4-3-(Bromomethyl)phenylbenzoate has also found use in materials science. The compound's aromatic structure and functional groups make it suitable for the preparation of polymers with tailored properties. For example, researchers at the Massachusetts Institute of Technology (MIT) have incorporated this compound into polymer architectures designed for electronic devices and sensors. The resulting materials exhibit enhanced thermal stability and mechanical strength, making them promising candidates for next-generation electronic applications.
In addition to its synthetic utility, Methyl 4-3-(Bromomethyl)phenylbenzoate has been studied for its environmental impact and safety profile. Toxicological assessments have shown that the compound is generally well-tolerated at low concentrations, although higher exposures may pose risks to aquatic organisms. Therefore, proper handling and disposal procedures are recommended to minimize environmental contamination.
The commercial availability of Methyl 4-3-(Bromomethyl)phenylbenzoate has facilitated its widespread use in research laboratories around the world. Major chemical suppliers such as Sigma-Aldrich and Alfa Aesar offer high-purity samples suitable for both academic and industrial applications. The compound's stability under various storage conditions further enhances its utility as a reliable reagent in diverse chemical processes.
In conclusion, Methyl 4-3-(Bromomethyl)phenylbenzoate (CAS No. 1311291-88-9) is a valuable intermediate with broad applications in organic synthesis, medicinal chemistry, and materials science. Its unique molecular structure and reactivity profile make it an essential tool for researchers aiming to develop innovative solutions to complex scientific challenges. As ongoing research continues to uncover new possibilities for this compound, its importance in the scientific community is likely to grow even further.
1311291-88-9 (Methyl 4-3-(Bromomethyl)phenylbenzoate) Related Products
- 1129-28-8(Methyl 3-(bromomethyl)benzoate)
- 306271-99-8([1,1'-Biphenyl]-4-carboxylicacid, 4'-(bromomethyl)-, methyl ester)
- 113100-79-1(Benzoic acid,4-(bromomethyl)-, phenylmethyl ester)
- 62290-17-9(Ethyl 3-(bromomethyl)benzoate)
- 114772-38-2(4’-Bromomethylbiphenyl-2-carboxylic Acid, Methyl Ester)
- 133240-26-3(Methyl 4'-bromomethylbiphenyl-2-carboxylate)
- 2417-72-3(Methyl 4-(bromomethyl)benzoate)
- 114722-38-2(3,5,8,10-Tetraoxa-4,9-distannadodecane-1,12-diol,4,4,9,9-tetrabutyl-)
- 26496-94-6(4-\u200b(bromomethyl)\u200b-\u200bBenzoic acid Ethyl Ester)
- 38399-65-4(Methyl 2'-(bromomethyl)-1,1'-biphenyl-2-carboxylate)